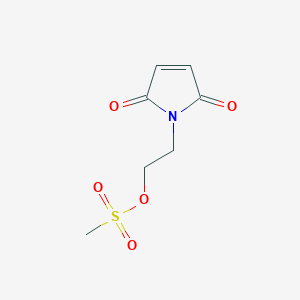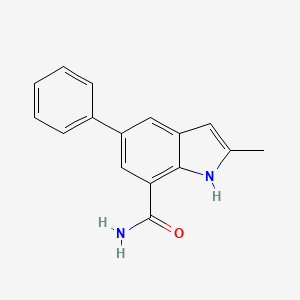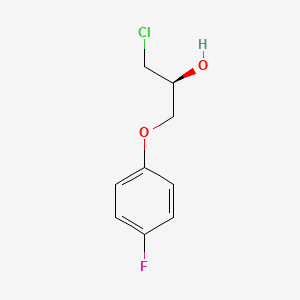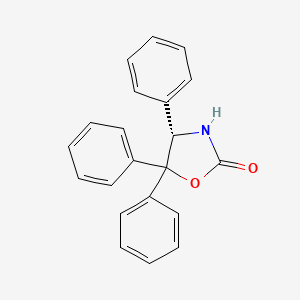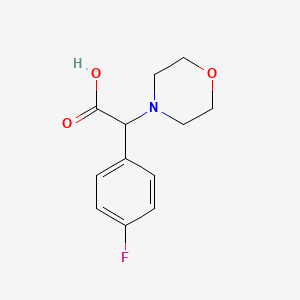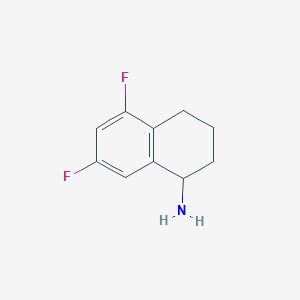
4-Methyl-3-furancarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated . The oxidation of the aldehyde group to a carboxylic acid without disturbing the hydroxymethyl group forms 5-(hydroxymethyl)-2-furancarboxylic acid (HMFCA), a potential monomer for various biorenewable homo- and copolymers .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-furancarboxylic acid is characterized by a furan ring bearing a carboxylic acid group .Chemical Reactions Analysis
The primary oxidation of 5-HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformylfuran (DFF) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-furancarboxylic acid include its molecular weight, which is 126.11 g/mol.Applications De Recherche Scientifique
Pharmaceuticals
4-Methyl-3-furancarboxylic acid is a versatile compound in pharmaceutical research, particularly as a building block for drug synthesis. Its furan ring structure is a key component in the synthesis of various pharmacologically active molecules. For instance, it can be used to create anti-inflammatory agents, antiviral drugs, and compounds with neuroprotective properties. The reactivity of the furan ring allows for the introduction of additional functional groups that can enhance the biological activity of these molecules .
Agriculture
In agriculture, 4-Methyl-3-furancarboxylic acid finds application as an intermediate in the synthesis of agrochemicals. It can be used to produce herbicides, pesticides, and fungicides. The compound’s ability to undergo various chemical reactions makes it suitable for creating specialized molecules that can target specific pests or plant diseases, contributing to increased crop yields and protection against infestations .
Materials Science
The compound is also significant in materials science, particularly in the development of new polymers and coatings. Its furan-based structure is beneficial for creating polymers with specific characteristics, such as increased thermal stability or biodegradability. This makes 4-Methyl-3-furancarboxylic acid a valuable compound for creating environmentally friendly materials .
Chemical Synthesis
4-Methyl-3-furancarboxylic acid serves as an important intermediate in chemical synthesis. It is used to produce a wide range of chemicals through various synthetic pathways, including catalytic processes and green chemistry approaches. Its derivatives are used in the manufacture of flavors, fragrances, and dyes, showcasing the compound’s versatility in synthetic organic chemistry .
Food Industry
In the food industry, derivatives of 4-Methyl-3-furancarboxylic acid are explored for their potential as food additives and flavoring agents. The compound’s structure allows for the synthesis of flavor compounds that mimic natural tastes and aromas, which can enhance the sensory qualities of food products .
Environmental Science
Environmental science benefits from the use of 4-Methyl-3-furancarboxylic acid in the development of green technologies. It is involved in the synthesis of biodegradable materials and chemicals that can reduce environmental pollution. Additionally, its derivatives are studied for their potential in water treatment and purification processes .
Energy Production
4-Methyl-3-furancarboxylic acid plays a role in energy production research, particularly in the development of biofuels. Its biomass-derived nature makes it a sustainable alternative to traditional fossil fuel-based chemicals. Derivatives of this compound are being investigated as potential additives to improve the efficiency and performance of biofuels .
Biotechnology
Lastly, in biotechnology, 4-Methyl-3-furancarboxylic acid is used in enzymatic and microbial processes to produce high-value chemicals from renewable resources. It serves as a precursor in biocatalytic pathways for the production of bioplastics and other bio-based materials, highlighting its importance in the advancement of sustainable bioprocesses .
Mécanisme D'action
Target of Action
Furan derivatives are known to interact with various biological targets due to their reactivity .
Mode of Action
Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The specific interactions of 4-Methyl-3-furancarboxylic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes . For instance, furan derivatives can be obtained from biomass and have applications in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives are known to have various biological effects .
Safety and Hazards
Orientations Futures
The future of 4-Methyl-3-furancarboxylic acid lies in its potential applications in the synthesis of new fuels and polymer precursors . The insights gained from the study of this compound are expected to accelerate the development of cost-effective electrochemical conversion processes for biomass derivatives .
Propriétés
IUPAC Name |
4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-furancarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
